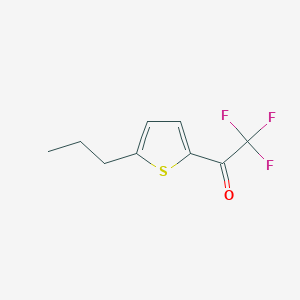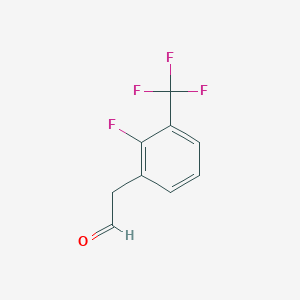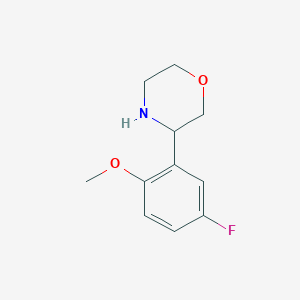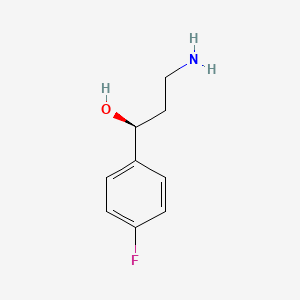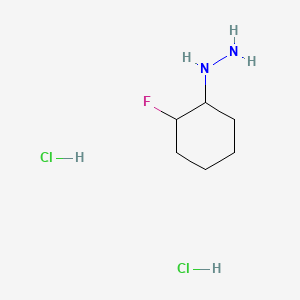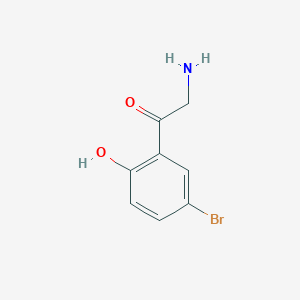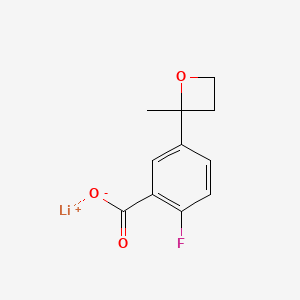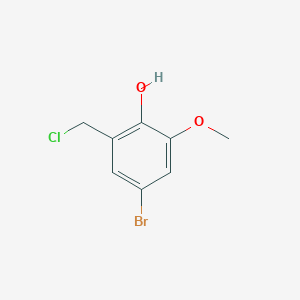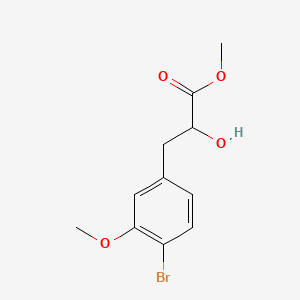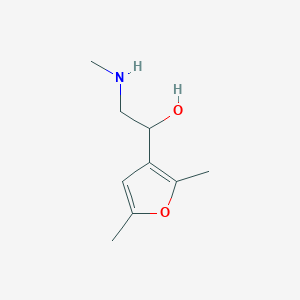![molecular formula C7H9BrO2 B13590674 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-oxabicyclo[211]hexan-4-yl)ethanone is a chemical compound with the molecular formula C7H9BrO2 It is a brominated derivative of an oxabicyclohexane structure, which is known for its unique bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-oxabicyclo[2.1.1]hexane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the oxabicyclohexane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: The parent compound without the bromine substitution.
2-Bromo-1-(2-oxabicyclo[2.2.1]heptan-4-yl)ethanone: A similar compound with a different bicyclic structure.
2-Chloro-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone: A chlorinated analog.
Uniqueness
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H9BrO2 |
|---|---|
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
2-bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
InChI |
InChI=1S/C7H9BrO2/c8-3-6(9)7-1-5(2-7)10-4-7/h5H,1-4H2 |
InChI-Schlüssel |
LRZNDKHJNRILAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CO2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


